molecular formula C19H19F3N2O3 B2962725 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1396766-88-3

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2962725
CAS No.: 1396766-88-3
M. Wt: 380.367
InChI Key: HOGDMEQSBHYCPB-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound featuring a benzoylpiperidine core, a structure recognized in medicinal chemistry as a privileged scaffold for its versatility in interacting with biological targets . This molecule incorporates a piperidine ring substituted with a furan-3-carbonyl group and a 2-(trifluoromethyl)benzamide moiety. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity . Similarly, the furan ring contributes to the compound's electronic profile and may influence its binding affinity. The benzoylpiperidine fragment is a metabolically stable motif and is considered a potential bioisostere for piperazine, often used in the development of compounds with a broad spectrum of therapeutic effects . While the specific biological activity and mechanism of action for this compound require further experimental investigation, its structural features suggest potential as an intermediate or building block in drug discovery campaigns. It may be of particular interest for researchers exploring ligands for G protein-coupled receptors (GPCRs) or developing new neuroprotective, anti-psychotic, or anticancer agents , given the historical significance of the benzoylpiperidine fragment in these fields . This product is provided for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c20-19(21,22)16-4-2-1-3-15(16)17(25)23-11-13-5-8-24(9-6-13)18(26)14-7-10-27-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGDMEQSBHYCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of the piperidin-4-ylmethylamine: This intermediate can be prepared by reductive amination of piperidin-4-one with formaldehyde and ammonium formate.

    Coupling reaction: The furan-3-carbonyl chloride is then reacted with piperidin-4-ylmethylamine to form the furan-3-carbonyl-piperidin-4-ylmethyl intermediate.

    Final coupling: The intermediate is then coupled with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide depends on its specific application:

    Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: Could modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues from Published Research

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name (Source) Benzamide Substituent Piperidine/Piperazine Substituent Molecular Weight Notable Properties/Activities
Target Compound 2-(Trifluoromethyl) 1-(Furan-3-carbonyl)piperidin-4-yl ~406.4 Research compound; structural focus on furan and trifluoromethyl synergy
8b () 4-Chloro-3-(trifluoromethyl) 4-(Piperazin-1-yl)carbonyl 530.0 Kinase inhibition potential; higher MW due to piperazine and chloro groups
7k () 3-Fluoro-4-(trifluoromethyl) 1-(Imidazolidinone-benzyl)piperidin-4-yl 465.2 Anti-hepatic steatosis activity; fluorinated substituents enhance bioavailability
CNS4 () 4-Fluoro 2-(Pyridin-3-yl)piperidine-1-carbonothioyl Not specified Thiocarbamoylation synthesis; pyridine enhances metal-binding capacity
Compound 4-(Trifluoromethyl) 1-(Furan-2-yl acryloyl)piperidin-4-yl 406.4 Acryloyl group introduces conformational rigidity; E-configuration impacts binding

Key Structural and Functional Insights

  • Furan vs. Other Heterocycles: The furan-3-carbonyl group offers moderate polarity compared to bulkier substituents like imidazolidinone (7k) or pyridine (CNS4), which could influence solubility and membrane permeability .
  • Piperidine vs. Piperazine : Piperidine-based structures (target compound, 7k) may exhibit better CNS penetration than piperazine derivatives (8b) due to reduced basicity .

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound notable for its complex structure, which includes a furan ring, a piperidine ring, and a benzamide moiety. This compound has gained interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C19H19F3N2O4, and its IUPAC name is N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide. The trifluoromethyl group is particularly significant as it may enhance the compound's biological activity and stability compared to similar compounds with different substituents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate enzyme activity through competitive inhibition or allosteric modulation. For instance, compounds with similar structures have shown efficacy in inhibiting PARP1 (Poly (ADP-ribose) polymerase 1), an important target in cancer therapy due to its role in DNA repair mechanisms.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent research:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)45.7PARP1 Inhibition
This compoundA549 (Lung Cancer)37.5Induction of Apoptosis
This compoundHeLa (Cervical Cancer)50.0Cell Cycle Arrest

These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation, comparable to established chemotherapeutic agents.

Case Studies

Several case studies have highlighted the compound's potential in cancer treatment:

  • MCF-7 Cell Line Study : Treatment with this compound resulted in significant PARP cleavage and increased levels of phosphorylated H2AX, indicating DNA damage response activation similar to that observed with Olaparib, a well-known PARP inhibitor .
  • A549 Cell Line Study : In A549 cells, the compound induced apoptosis as evidenced by increased caspase activity and morphological changes typical of apoptotic cells. Flow cytometry analysis confirmed G0/G1 phase arrest, suggesting a mechanism involving cell cycle regulation .

Comparison with Similar Compounds

The structural uniqueness of this compound can be contrasted with similar compounds:

Compound NameStructural FeatureBiological Activity
N-(4-Methoxybenzamide)Methoxy group instead of trifluoromethylLower potency against MCF-7
N-(4-Chlorobenzamide)Chlorine substituentModerate cytotoxicity

The trifluoromethyl group enhances electron-withdrawing properties, likely contributing to improved binding affinity for biological targets.

Q & A

Q. What synthetic strategies are recommended for preparing N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide?

Methodological Answer:

  • Stepwise Coupling: Utilize a modular approach involving (i) piperidine functionalization with furan-3-carbonyl chloride under THF/HBTU/Et3_3N conditions (50–60% yield) , followed by (ii) benzamide coupling using 2-(trifluoromethyl)benzoyl chloride and BOP/Et3_3N in THF (12-hour reaction, purification via silica chromatography) .
  • Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and solvent polarity (e.g., DMF for solubility) to improve yields. Monitor intermediates via TLC (Rf_f = 0.3–0.5 in EtOAc/hexane) .

Q. How can the purity and structural integrity of the compound be validated?

Methodological Answer:

  • Analytical Techniques:
    • NMR: Confirm regiochemistry using 1^1H NMR (e.g., δ 7.74 ppm for aromatic protons, δ 4.3–4.1 ppm for piperidinyl-CH2_2 signals) and 13^{13}C NMR (e.g., 167.3 ppm for carbonyl groups) .
    • HRMS: Verify molecular ion peaks (e.g., m/z 488.6 [M+H]+^+) with <2 ppm error .
    • HPLC: Use C18 columns with acetonitrile/water gradients (retention time ~1.6 minutes under QC-SMD-TFA05 conditions) .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Hazard Mitigation: Classify the compound under GHS Category 2 (skin/eye irritation, acute toxicity) based on structural analogs . Implement:
    • PPE: Nitrile gloves, FFP3 respirators, and chemical splash goggles.
    • Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., THF, HCl gas) .
    • Waste Disposal: Neutralize acidic byproducts with NaHCO3_3 before disposal via certified waste management .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Substituent Variation:
    • Furan Modifications: Replace furan-3-carbonyl with thiophene or pyridine analogs to assess π-π stacking effects.
    • Trifluoromethyl Positioning: Synthesize 3- or 4-(trifluoromethyl)benzamide derivatives to compare steric/electronic impacts .
  • Biological Assays: Test analogs against target receptors (e.g., melanocortin MC4R or bacterial enzymes) using IC50_{50} profiling and molecular docking (e.g., AutoDock Vina for binding affinity predictions) .

Q. How can conflicting data on synthetic yields or biological activity be resolved?

Methodological Answer:

  • Root-Cause Analysis:
    • Reaction Conditions: Compare solvent polarity (e.g., THF vs. DCM) and catalyst load (e.g., HBTU vs. BOP) across studies. For example, BOP may improve coupling efficiency by 15–20% in sterically hindered systems .
    • Biological Variability: Control for cell line specificity (e.g., HEK293 vs. CHO-K1) and assay buffer composition (e.g., Mg2+^{2+} concentration affecting enzyme activity) .

Q. What strategies enhance metabolic stability for in vivo applications?

Methodological Answer:

  • Metabolic Hotspots:
    • Piperidine Ring: Introduce methyl groups at C3 to block CYP3A4-mediated oxidation .
    • Trifluoromethyl Group: Retain to improve lipophilicity (logP ~3.5) and reduce Phase I metabolism .
  • In Vitro Testing: Use hepatic microsomes (human/rat) to quantify half-life (t1/2_{1/2}) and identify major metabolites via LC-MS/MS .

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